molecular formula C20H19NO5 B2979281 [2-Oxo-2-[(3-oxo-1-phenylbutan-2-yl)amino]ethyl] 4-formylbenzoate CAS No. 923841-32-1

[2-Oxo-2-[(3-oxo-1-phenylbutan-2-yl)amino]ethyl] 4-formylbenzoate

Cat. No.: B2979281
CAS No.: 923841-32-1
M. Wt: 353.374
InChI Key: NUBVYKAHWKBLAM-UHFFFAOYSA-N
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Description

[2-Oxo-2-[(3-oxo-1-phenylbutan-2-yl)amino]ethyl] 4-formylbenzoate is an organic compound that belongs to the class of benzoates This compound is characterized by the presence of a formyl group attached to the benzene ring and a complex side chain containing oxo and amino functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Oxo-2-[(3-oxo-1-phenylbutan-2-yl)amino]ethyl] 4-formylbenzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the 3-oxo-1-phenylbutan-2-yl intermediate: This step involves the reaction of phenylacetic acid with acetic anhydride in the presence of a catalyst to form the 3-oxo-1-phenylbutan-2-yl intermediate.

    Amination: The intermediate is then reacted with ethylamine to introduce the amino group.

    Coupling with 4-formylbenzoic acid: The final step involves the coupling of the aminated intermediate with 4-formylbenzoic acid under acidic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

[2-Oxo-2-[(3-oxo-1-phenylbutan-2-yl)amino]ethyl] 4-formylbenzoate undergoes various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Reduction: The oxo groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophiles such as alkyl halides in the presence of a base.

Major Products

    Oxidation: 4-carboxybenzoate derivatives.

    Reduction: Hydroxy derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, [2-Oxo-2-[(3-oxo-1-phenylbutan-2-yl)amino]ethyl] 4-formylbenzoate is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it useful in studying biochemical pathways and mechanisms.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. Its structure suggests it may have activity against certain biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of [2-Oxo-2-[(3-oxo-1-phenylbutan-2-yl)amino]ethyl] 4-formylbenzoate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The oxo and amino groups can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    [2-Oxo-2-[(3-oxo-1-phenylbutan-2-yl)amino]ethyl] 4-hydroxybenzoate: Similar structure but with a hydroxyl group instead of a formyl group.

    [2-Oxo-2-[(3-oxo-1-phenylbutan-2-yl)amino]ethyl] 4-methoxybenzoate: Similar structure but with a methoxy group instead of a formyl group.

Uniqueness

The presence of the formyl group in [2-Oxo-2-[(3-oxo-1-phenylbutan-2-yl)amino]ethyl] 4-formylbenzoate makes it unique compared to its analogs. This functional group can participate in specific chemical reactions and interactions that are not possible with hydroxyl or methoxy groups, potentially leading to different biological activities and applications.

Properties

IUPAC Name

[2-oxo-2-[(3-oxo-1-phenylbutan-2-yl)amino]ethyl] 4-formylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO5/c1-14(23)18(11-15-5-3-2-4-6-15)21-19(24)13-26-20(25)17-9-7-16(12-22)8-10-17/h2-10,12,18H,11,13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUBVYKAHWKBLAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(CC1=CC=CC=C1)NC(=O)COC(=O)C2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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